molecular formula C21H20N2O B14513906 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one CAS No. 62748-00-9

4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one

Cat. No.: B14513906
CAS No.: 62748-00-9
M. Wt: 316.4 g/mol
InChI Key: KBBCWAQBFIPUIX-UHFFFAOYSA-N
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Description

4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is a complex organic compound that features a quinoline moiety, a phenyl group, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in an alkaline medium . This reaction is often followed by nucleophilic addition to another aniline molecule .

Industrial Production Methods

Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green chemistry protocols to minimize environmental impact . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amines or alcohols.

Scientific Research Applications

4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary, but common interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is unique due to its combination of a quinoline moiety with a phenyl group and a pentenone structure

Properties

CAS No.

62748-00-9

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-4-phenyl-1-(quinolin-8-ylamino)pent-1-en-3-one

InChI

InChI=1S/C21H20N2O/c1-21(2,17-10-4-3-5-11-17)19(24)13-15-22-18-12-6-8-16-9-7-14-23-20(16)18/h3-15,22H,1-2H3

InChI Key

KBBCWAQBFIPUIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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